Bronopol
Overview
Description
Bronopol, or 2-Bromo-2-nitro-1,3-propanediol, is an organic compound with wide-spectrum antimicrobial properties . It was first synthesized in 1897 and is primarily used as a preservative for pharmaceuticals . It’s also used as a microbicide or microbiostat in various commercial and industrial applications .
Synthesis Analysis
Bronopol can be synthesized by carrying out in-situ oxidization on sodium bromide in a reaction liquid by chlorine gas to replace a mode of directly adding bromine into 2-nitryl propylene glycol salt . Another method involves two reactions of alkanes hydroxylation and bromination with nitromethane and formaldehyde as raw materials under alkaline conditions .Molecular Structure Analysis
Bronopol has a chemical formula of C3H6BrNO4 and a molecular weight of 199.988 . Its IUPAC Standard InChI is InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 .Chemical Reactions Analysis
Bronopol is stable under acidic conditions . It has been shown to degrade to a number of by-products, including 2-bromo-2-nitro-ethanol, tri(hydroxymethyl) nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde .Physical And Chemical Properties Analysis
Bronopol is an off-white to white solid pellet/crystalline material at ambient temperatures . It is readily soluble in water; the dissolution process is endothermic . Bronopol is poorly soluble in non-polar solvents but shows a high affinity for polar organic solvents .Scientific Research Applications
Allergic Contact Dermatitis : Bronopol is an antimicrobial widely used as a preservative, primarily in cosmetic formulations. Its use in patients with dermatitis needs caution due to potential contact sensitivity (Peters, Connolly, & Schroder, 1983).
Determination in Products : A method was developed for the determination of bronopol and its degradation products using high-performance liquid chromatography, addressing its degradation in aqueous mediums (Wang, Provan, & Helliwell, 2002).
Degradation Rate Influences : Factors such as chemical components and physical conditions like temperature and light exposure significantly influence the degradation rate of bronopol (Matczuk, Obarski, & Mojski, 2012).
Milk Fatty Acid Determination : Bronopol, when used as a preservative in milk, does not significantly affect the determination of most milk fatty acids, supporting its use in dairy quality assessment (Butler & Stergiadis, 2011).
Bactericidal Activity in Aquaculture : Bronopol exhibited effective bactericidal activity against bacteria cultured from eggs of marine fish like halibut and cod, highlighting its potential use in fish hatcheries (Birkbeck, Reid, Darde, & Grant, 2006).
Corrosion Inhibition : Bronopol acts as an efficient corrosion inhibitor for aluminium in acidic solutions, suggesting its application in protecting metal surfaces (Bashir, Thakur, Lgaz, Chung, & Kumar, 2020).
Synthesis of Derivatives : Research on the synthesis of derivatives from bronopol, like 2-(2-amino-1,3–dihydroxypropane-2-ylamino) benzoic acid, indicates its utility in creating new compounds for various applications (Bhaskar, Shanmugasundari, Vijaya, & Banumathi, 2022).
Antibacterial Properties : Bronopol's mode of action includes membrane damage and oxidation of thiol groups to disulphides, showing its effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (Stretton & Manson, 1973).
Control of Fungal Infections in Fish : Its efficacy in controlling fungal infections like Saprolegnia species in rainbow trout illustrates its potential in aquaculture disease management (Branson, 2002).
Cleaner Production Methods : Research into cleaner production methods for synthesizing bronopol indicates a shift towards more environmentally sustainable practices in industries like leather making (Muthusubramanian & Mitra, 2006).
Control of Ichthyophthirius multifiliis in Fish : Studies on long duration, low dose exposure to bronopol showed significant reduction in Ichthyophthirius multifiliis, a parasite in fish, underlining its utility in fish health management (Picón-Camacho et al., 2012).
Safety And Hazards
Future Directions
The global bronopol market, which reached a size of US$ 1.1 billion in 2022, is poised for substantial growth, with projections indicating it will reach US$ 1.5 billion by 2028 . Increasing demand for personal care products, water treatment needs, and technological advancements are some of the key trends and opportunities .
properties
IUPAC Name |
2-bromo-2-nitropropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKZNITIUWNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO4, Array | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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DSSTOX Substance ID |
DTXSID8024652 | |
Record name | Bronopol | |
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Molecular Weight |
199.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS. | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Boiling Point |
305.1 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | Bronopol | |
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Flash Point |
167 °C | |
Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble) | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | Bronopol | |
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Record name | BRONOPOL | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Density |
Relative density (water = 1): 1.9 | |
Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Vapor Pressure |
1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | BRONOPOL | |
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Mechanism of Action |
It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period. | |
Record name | Bronopol | |
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Product Name |
Bronopol | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate-chloroform | |
CAS RN |
52-51-7 | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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Record name | Bronopol [INN:BAN:JAN] | |
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Record name | BRONOPOL | |
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Melting Point |
266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C | |
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Record name | Bronopol | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Citations
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